4-Bromoisoquinolin-7-ol
Overview
Description
Synthesis Analysis
The synthesis of “4-Bromoisoquinolin-7-ol” involves the reaction of 4-bromo-1,2-diaminobenzene with glyoxal in the presence of sulfuric acid . There are also a number of approaches to the synthesis of isoquinolin-1(2H)-ones reported in the literature . For example, a selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone was reported .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H6BrNO . The molecular weight is 224.05 .
Chemical Reactions Analysis
Isoquinolines have been synthesized via a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . A copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN efficiently produces densely functionalized isoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 224.05 . It is soluble in water, methanol, and ethanol.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
4-Bromoisoquinolin-7-ol serves as a versatile intermediate in organic synthesis, facilitating the selective production of various brominated isoquinoline derivatives under different conditions. For instance, the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides can yield 4-bromoisoquinoline, which is an attractive methodology for organic synthesis due to the introduction of a bromine atom into the products (Zhang, Li, & Xiao, 2013). Furthermore, this compound derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, with some compounds showing promising antitumor activity, indicating potential applications in medicinal chemistry (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Advanced Materials and Chemical Analysis
The compound has also found applications in the synthesis of advanced materials and the study of chemical structures. For example, 4-bromoisoquinoline derivatives have been used to generate a new family of bifunctional tetrahydroisoquinoline compounds, which show potential for further derivatization and pharmacological applications (Bernabeu, Díaz, Jiménez, & Lavilla, 2004). Additionally, structural, vibrational, and nuclear magnetic resonance investigations of 4-bromoisoquinoline have been conducted using experimental and theoretical DFT methods, providing insights into the molecule's properties and behavior (Arjunan, Govindaraja, Jayapraksh, & Mohan, 2013).
Antibacterial Research
The bromoquinolin-4-ol derivatives, closely related to this compound, have been synthesized and tested for their antibacterial activities against drug-resistant bacteria strains such as ESBL producing Escherichia coli and MRSA. These studies highlight the potential use of bromoisoquinoline derivatives in developing new antibacterial agents, contributing to the fight against antibiotic resistance (Arshad, Rasool, Qamar, Shah, & Zakaria, 2022).
Safety and Hazards
Properties
IUPAC Name |
4-bromoisoquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-5-11-4-6-3-7(12)1-2-8(6)9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNWBRUGWWTJQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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